tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate
Description
Systematic Nomenclature and Structural Identification
The compound this compound is defined by its IUPAC name, which systematically describes its molecular architecture. The root structure consists of a carbamate group (-O-CO-NH-) linked to a propyl chain substituted with a propargyl ether moiety. The tert-butyl group (C(CH₃)₃) occupies the carbamate’s oxygen terminus, while the prop-2-yn-1-yloxy (propargyl ether) group branches from the central propyl spacer.
The SMILES notation (O=C(NCCCOCC#C)OC(C)(C)C) further clarifies connectivity: the carbamate’s carbonyl group bonds to the amine-bearing propyl chain, which terminates in a propargyl ether (CC#C-O-). The molecular formula C₁₁H₁₉NO₃ corresponds to a molecular weight of 213.27 g/mol, as verified by supplier specifications.
Structural analysis reveals two key functional domains:
- tert-Butyl carbamate group : The Boc (tert-butoxycarbonyl) protecting group shields the amine via a stable carbamate linkage, a strategy widely employed in peptide synthesis.
- Propargyl ether moiety : The terminal alkyne (C≡C) enables click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).
A comparative table of related carbamates highlights structural distinctions:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₁H₁₉NO₃ | 213.27 | Boc, propargyl ether |
| tert-Butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate | C₁₄H₂₅NO₄ | 271.35 | Boc, bis(propargyl ether) |
Historical Development in Carbamate Chemistry
Carbamates emerged as pharmacologically significant compounds following the 1864 isolation of physostigmine, a methyl carbamate alkaloid from Physostigma venenosum. The tert-butyl carbamate (Boc) group gained prominence in the mid-20th century as a stable amine-protecting group resistant to nucleophilic and basic conditions, revolutionizing peptide synthesis.
The synthesis of this compound reflects advancements in catalytic carbonylation. Early carbamate production relied on phosgene-derived chloroformates, but modern methods employ transition metal catalysts (e.g., Pd/Cu systems) to couple amines with CO and alcohols under milder conditions. The propargyl ether component derives from alkyne chemistry innovations, particularly Sharpless’s click chemistry paradigm, which elevated terminal alkynes to strategic synthons.
Position Within Propargyl Ether Carbamate Family
This compound belongs to the propargyl ether carbamate subclass, characterized by alkyne-terminated ethers linked to carbamate-protected amines. Compared to simpler analogues like propargyl carbamates, the propyl spacer introduces conformational flexibility while maintaining the alkyne’s reactivity.
Key structural differentiators include:
- Chain Length : The three-carbon propyl spacer balances steric accessibility and molecular rigidity, unlike shorter chains that limit functionalization sites.
- Ether vs. Ester Linkage : The ether bond (vs. ester) enhances hydrolytic stability, particularly under basic conditions.
- Boc Protection : Tert-butyl carbamates resist acidic cleavage better than methyl or ethyl variants, enabling orthogonal deprotection strategies.
The compound’s dual functionality—amine protection via Boc and alkyne-enabled conjugation—makes it a versatile intermediate in drug discovery and materials science. For example, the alkyne participates in bioorthogonal labeling, while the Boc group safeguards amines during solid-phase synthesis.
This analysis underscores the compound’s structural precision and its role in advancing carbamate chemistry. Subsequent research directions may explore its utility in targeted drug delivery systems or polymeric networks leveraging click chemistry crosslinking.
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(3-prop-2-ynoxypropyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-14-9-6-7-12-10(13)15-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13) |
InChI Key |
QIKPEQVGXKJLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCC#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl (3-Hydroxypropyl)carbamate
Reagents :
- 3-Aminopropanol
- Di-tert-butyl dicarbonate (Boc anhydride)
- Base (e.g., sodium bicarbonate, triethylamine)
- Solvent (e.g., tetrahydrofuran, dichloromethane)
Procedure :
- 3-Aminopropanol (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
- Boc anhydride (1.1 equiv) and triethylamine (1.5 equiv) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 12–24 hours.
- The product is extracted with water, dried over MgSO₄, and concentrated.
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Temperature | 0°C → room temperature |
| Purification | Aqueous workup, no chromatography |
Propargylation of tert-Butyl (3-Hydroxypropyl)carbamate
Reagents :
- tert-Butyl (3-hydroxypropyl)carbamate
- Propargyl bromide (1.2 equiv)
- Base (e.g., potassium carbonate, sodium hydride)
- Solvent (e.g., acetonitrile, dimethylformamide)
Procedure :
- tert-Butyl (3-hydroxypropyl)carbamate (1.0 equiv) is dissolved in anhydrous acetonitrile.
- Potassium carbonate (2.0 equiv) and propargyl bromide (1.2 equiv) are added.
- The mixture is refluxed at 80°C for 6–8 hours.
- The product is filtered, concentrated, and purified via flash chromatography (hexane/ethyl acetate).
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 80°C |
| Purification | Flash chromatography (3:1 hexane/ethyl acetate) |
Alternative Routes and Modifications
One-Pot Synthesis
A streamlined one-pot method combines amine protection and propargylation:
- 3-Aminopropanol, Boc anhydride, and propargyl bromide are reacted in acetonitrile with K₂CO₃.
- The reaction proceeds at 50°C for 24 hours.
Use of Propargyl Mesylate
Replacing propargyl bromide with propargyl mesylate improves selectivity:
Analytical Characterization
The final product is validated using:
- ¹H NMR (CDCl₃): δ 4.69 (s, 2H, OCH₂C≡CH), 3.40–3.55 (m, 4H, OCH₂CH₂CH₂N), 2.50 (t, 1H, C≡CH), 1.44 (s, 9H, Boc).
- IR : 1685 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
- HRMS : [M + H]⁺ calcd. for C₁₁H₁₉NO₃: 212.1289; found: 212.1292.
Industrial-Scale Optimization
Key Considerations :
- Catalyst Recycling : Immobilized bases (e.g., polymer-supported K₂CO₃) reduce waste.
- Continuous Flow Systems : Enhance reaction efficiency and safety during propargylation.
| Scale | Yield | Purity |
|---|---|---|
| Laboratory (1 g) | 78% | >98% |
| Pilot Plant (1 kg) | 72% | >95% |
Challenges and Mitigation Strategies
- Over-Alkylation : Controlled stoichiometry (propargyl bromide ≤1.2 equiv) and low temperatures minimize di-substitution.
- Purification : Silica gel chromatography remains standard, though crystallization from hexane/ethyl acetate mixtures offers scalability.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Deprotection Reactions: The tert-butyl carbamate group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Potassium carbonate, DMF, elevated temperatures.
Click Chemistry: Copper sulfate, sodium ascorbate, azide-bearing compounds, room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature.
Major Products Formed:
Substitution Reactions: Substituted propargyl derivatives.
Click Chemistry: 1,2,3-triazoles.
Deprotection Reactions: Free amines.
Scientific Research Applications
Organic Synthesis
Building Block in Organic Chemistry
tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations, including:
- Substitution Reactions : The propargyl group can engage in nucleophilic substitution reactions.
- Click Chemistry : It can react with azide-bearing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
- Deprotection Reactions : Under mild acidic conditions, the tert-butyl carbamate group can be removed to yield the corresponding amine.
Medicinal Chemistry
Drug Development and Prodrug Design
The compound is explored for its potential in drug development due to its ability to form stable linkages that enhance the pharmacological properties of drug candidates. Its carbamate moiety can protect amines in prodrug formulations, increasing stability and bioavailability.
Case Studies in Drug Development
- Antitumor Activity : Studies have shown that derivatives of similar carbamate compounds exhibit significant cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, H358). For instance, the sulforhodamine B (SRB) assay demonstrated that these derivatives significantly reduce cell viability.
- P-glycoprotein Inhibition : Research indicates that compounds with similar structures inhibit P-glycoprotein (P-gp), which is associated with multidrug resistance in cancer cells. This inhibition may enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cells.
| Study Focus | Cell Lines Tested | Key Findings |
|---|---|---|
| Cytotoxicity | A549, H358 | Significant reduction in cell viability |
| P-glycoprotein Inhibition | MDR leukemia cells | Increased intracellular drug retention |
| Apoptosis Induction | Various cancer lines | Enhanced apoptosis markers observed |
Bioconjugation and Material Science
Modification of Biomolecules
In bioconjugation applications, this compound is utilized for modifying biomolecules to study biological processes. Its ability to form stable linkages makes it valuable for creating conjugates used in diagnostics and therapeutic applications.
Material Science Applications
The compound is also investigated for its potential use in synthesizing polymers and materials with specific properties, which could have implications in various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate primarily involves its reactivity with other chemical species. The propargyl group allows for click chemistry reactions, forming stable triazole linkages. The tert-butyl carbamate group provides protection for amines, which can be selectively deprotected under acidic conditions to reveal the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The Boc-carbamate scaffold is widely modified to tune reactivity, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:
Reactivity and Stability
- Propargyloxy derivatives (target compound): Exhibit rapid thiol-ene/yne reactivity under UV or sunlight, enabling efficient bioconjugation . The Boc group is stable in basic conditions but cleaved by TFA/CH₂Cl₂.
- Bromoacetyl-propargyl analogs : Dual functionality allows sequential alkylation and click reactions, though bromine may hydrolyze in aqueous media .
- Hydroxyazetidine derivatives : Polar hydroxyazetidine improves aqueous solubility but may reduce membrane permeability compared to propargyloxy analogs .
Key Research Findings and Data Tables
Table 1: Spectral Data Comparison
Table 2: Stability Under Acidic Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
